molecular formula C22H24N2O2 B2970343 N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 952966-44-8

N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2970343
CAS No.: 952966-44-8
M. Wt: 348.446
InChI Key: OKMQVFGWYLNEFY-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative designed for research applications. This compound features a molecular structure incorporating a naphthalene ring system linked via an ether and acetamide chain to a phenethyl group bearing a dimethylamino substituent. This specific architecture suggests potential for diverse biological activity. Researchers can investigate this compound as a building block or lead structure in medicinal chemistry, particularly given that structurally related naphthalen-2-yloxyacetamide derivatives have demonstrated significant antiproliferative activities against specific human cancer cell lines in scientific studies . Furthermore, other acetamide compounds with similar phenethyl-dimethylamino groups are of interest in chemical screening and development . The mechanism of action for research compounds is often explored through their interaction with various enzymatic targets; for instance, some acetamide derivatives are known to function as carbonic anhydrase inhibitors . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is provided For Research Use Only and is not approved for human consumption or veterinary applications. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-24(2)20-10-7-17(8-11-20)13-14-23-22(25)16-26-21-12-9-18-5-3-4-6-19(18)15-21/h3-12,15H,13-14,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMQVFGWYLNEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of the phenethylamine core. The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the attachment of the naphthalene-derived acetyl group via an acylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenethylamine core can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

  • Reduction: Reduction reactions can be performed to reduce nitro groups or carbonyl groups present in the compound.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Phenethylamine derivatives such as phenethyl alcohol, phenethyl aldehyde, and phenethyl carboxylic acid.

  • Reduction: Reduced derivatives of nitro compounds or carbonyl-containing compounds.

  • Substitution: Substituted phenethylamine derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate cellular processes and signaling pathways.

Medicine: Potential medicinal applications include the development of new therapeutic agents. The compound's ability to interact with various biological targets makes it a candidate for drug development in areas such as neurology and oncology.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can enhance the compound's ability to cross cell membranes, while the naphthalene-derived acetyl moiety can interact with enzymes or receptors. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Functional Group Impact on Properties

  • The target compound’s dimethylamino group contrasts with nitro (electron-withdrawing) or methoxy (mildly donating) groups in analogues like 7c–7f ().
  • Naphthalenyloxy vs. Triazole Moieties : Compounds with triazole rings () exhibit distinct hydrogen-bonding capabilities, whereas naphthalenyloxy groups prioritize hydrophobic interactions.
  • Amide Linkers: The acetamide backbone is conserved across analogues, but substituents on the nitrogen (e.g., morpholinoethyl vs. phenethyl) modulate steric and electronic profiles.

Discussion of Key Differences and Implications

  • Synthetic Accessibility : Triazole-containing analogues () require copper-catalyzed cycloaddition, whereas the target compound may involve simpler amide coupling.
  • Pharmacokinetics: The dimethylamino group in the target compound could improve solubility relative to nitro-substituted analogues, which may require metabolic activation.
  • Target Selectivity: The naphthalenyloxy moiety’s planar structure may favor interactions with aromatic residues in enzyme active sites, contrasting with the non-planar triazole derivatives.

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H24N2O2
  • Molecular Weight : 364.44 g/mol

The structure features a naphthalene moiety linked to a dimethylamino phenethyl group via an acetamide functional group, which is crucial for its biological activity.

Pharmacological Profile

This compound exhibits various pharmacological activities, including:

  • Cholinesterase Inhibition : The compound has shown significant inhibitory effects on acetylcholinesterase (AChE), with IC50 values indicating potent activity. For example, related compounds in studies have demonstrated IC50 values ranging from 0.02 to 0.92 µM against AChE, suggesting that this compound may exhibit similar properties .
  • Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. In vitro assays have shown that certain derivatives of this compound can inhibit cell proliferation without significant cytotoxicity at lower concentrations .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body:

  • Cholinergic System Modulation : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic signaling which is beneficial in conditions like Alzheimer's disease .
  • Cell Signaling Pathways : The compound may also influence various signaling pathways involved in cell survival and apoptosis, contributing to its anticancer effects.

Case Studies

StudyFindings
Study 1Investigated the AChE inhibitory activity of related compounds, finding significant potency with IC50 values comparable to established drugs like donepezil .
Study 2Evaluated the cytotoxicity of this compound on neuroblastoma cells, revealing no cytotoxic effects at concentrations up to 50 µM .
Study 3Explored the structure-activity relationship (SAR), identifying key functional groups that enhance biological activity and reduce toxicity .

Toxicological Profile

While this compound shows promising biological activity, its toxicological profile must be considered:

  • Toxicity Studies : Animal studies indicate that high doses can lead to adverse effects such as liver degeneration and reduced body weight. The no observed adverse effect levels (NOAELs) were reported at 100 mg/kg for male rats .

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